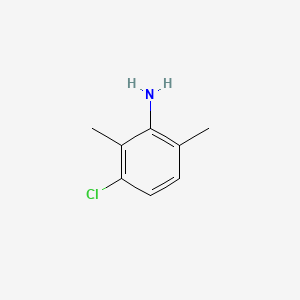

3-Chlor-2,6-dimethylanilin

Übersicht

Beschreibung

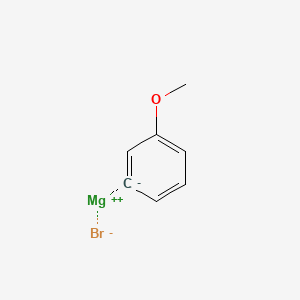

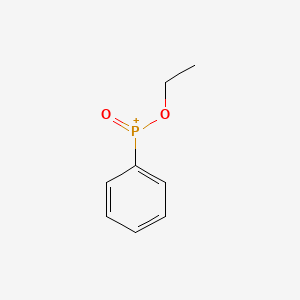

3-Chloro-2,6-dimethylaniline is a chemical compound with the molecular formula C8H10ClN and a molecular weight of 155.63 . It is a pale-yellow to yellow-brown liquid .

Synthesis Analysis

3-Chloro-2,6-dimethylaniline can be synthesized from 1-chloro-2,4-dimethyl-3-nitro-benzene . It is also used in the synthesis of many classes of drugs, such as anesthetics .Molecular Structure Analysis

The InChI code for 3-Chloro-2,6-dimethylaniline is 1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 .Physical And Chemical Properties Analysis

3-Chloro-2,6-dimethylaniline has a boiling point of 136-138°C at 17mmHg and a melting point of 30-32°C . It has a predicted density of 1.142±0.06 g/cm3 and a predicted pKa of 3.25±0.10 . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Chemische Synthese

3-Chlor-2,6-dimethylanilin wird bei der Synthese von 3-Cyano-2,4-dimethylchlorbenzol verwendet . Diese Verbindung wird durch einen Prozess gewonnen, der eine Hydrolyse beinhaltet, was zur Bildung einer Säure führt .

Löslichkeitseigenschaften

Diese Verbindung ist leicht löslich in Wasser . Diese Eigenschaft kann in verschiedenen chemischen Reaktionen und Prozessen nützlich sein, bei denen ein leicht lösliches Mittel erforderlich ist.

Biochemische Forschung

This compound wird in der biochemischen Forschung verwendet . Die spezifischen Anwendungen in diesem Bereich werden in den Quellen jedoch nicht im Detail beschrieben.

Proteomikforschung

Diese Verbindung wird in der Proteomikforschung verwendet . Proteomik ist die umfassende Untersuchung von Proteinen, und diese Verbindung könnte in diesem Bereich auf verschiedene Weise verwendet werden.

Material Sicherheit und Handhabung

Das Verständnis der Sicherheit und Handhabung von this compound ist für seine Anwendungen entscheidend. Es ist giftig beim Verschlucken, verursacht Haut- und Augenreizungen und kann Atemreizungen verursachen . Richtige Lagerungs- und Handhabungsverfahren sind bei der Arbeit mit dieser Verbindung erforderlich.

Herstellung von 2,6-Dimethylphenylisocyanat

2,6-Dimethylanilin, eine verwandte Verbindung, wird zur Herstellung von 2,6-Dimethylphenylisocyanat durch Phosgenierung verwendet . Es ist plausibel, dass this compound ähnliche Anwendungen haben könnte.

Wirkmechanismus

Target of Action

It is known to be a key intermediate in the synthesis of lidocaine , a local anesthetic. Lidocaine acts by blocking sodium channels, thereby inhibiting the conduction of nerve impulses . It is plausible that 3-Chloro-2,6-dimethylaniline may share similar targets due to its structural similarity.

Mode of Action

In the synthesis of lidocaine, 3-chloro-2,6-dimethylaniline is reacted with α-chloroacetyl chloride in acetic acid in the presence of sodium acetate . This results in selective substitution at the acyl carbon (C=O) atom .

Biochemical Pathways

As a precursor in the synthesis of lidocaine, it may indirectly affect the sodium ion channels that are crucial for nerve impulse conduction .

Pharmacokinetics

It is slightly soluble in water , which may affect its absorption and distribution in the body. Its molecular weight of 155.62 may also influence its pharmacokinetic properties.

Result of Action

As a precursor in the synthesis of lidocaine, it contributes to the local anesthetic effects of the latter, which include numbness and pain relief .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2,6-dimethylaniline. For instance, its stability may be affected by temperature, as it has a melting point of 30-32°C and a boiling point of 136-138°C at 17 mmHg . Additionally, its solubility in water may influence its distribution in aqueous environments.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Chloro-2,6-dimethylaniline plays a significant role in biochemical reactions, particularly in the study of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 3-Chloro-2,6-dimethylaniline and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 3-Chloro-2,6-dimethylaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Chloro-2,6-dimethylaniline can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3-Chloro-2,6-dimethylaniline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 3-Chloro-2,6-dimethylaniline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2,6-dimethylaniline can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 3-Chloro-2,6-dimethylaniline is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 3-Chloro-2,6-dimethylaniline can lead to cumulative effects on cellular function, such as persistent changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 3-Chloro-2,6-dimethylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. For instance, high doses of 3-Chloro-2,6-dimethylaniline have been associated with toxic effects, such as liver damage and oxidative stress. These effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

3-Chloro-2,6-dimethylaniline is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. For example, the metabolism of 3-Chloro-2,6-dimethylaniline can lead to the formation of reactive intermediates that can bind to cellular macromolecules, leading to potential toxic effects .

Transport and Distribution

Within cells and tissues, 3-Chloro-2,6-dimethylaniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it can be transported into cells via specific transporters and can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of 3-Chloro-2,6-dimethylaniline is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 3-Chloro-2,6-dimethylaniline can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. Additionally, it can be targeted to the endoplasmic reticulum, where it can affect protein folding and processing .

Eigenschaften

IUPAC Name |

3-chloro-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMXFOTYCHZCLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427470 | |

| Record name | 3-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26829-77-6 | |

| Record name | 3-chloro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

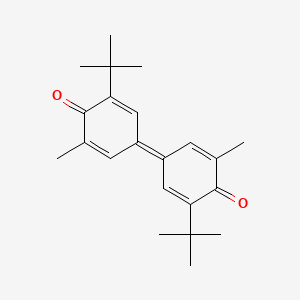

Q1: What is the role of 3-Chloro-2,6-dimethylaniline (MCDEA) in the studied epoxy-based polymer blends?

A1: In this study [], MCDEA acts as a curing agent alongside bisphenol-A-diglycidyl ether (DEGBA) for epoxy thermosetting polymers. The research focuses on incorporating aromatic liquid-crystalline polyesters (LCPs) within this epoxy system. MCDEA, along with DEGBA, facilitates the curing process, leading to the formation of a thermoset material. The study investigates how varying the LCP concentration impacts the miscibility, transition temperatures, and morphology of the final blend.

Q2: How does the presence of liquid-crystalline polyesters (LCPs) affect the properties of the epoxy blend containing MCDEA?

A2: The research [] reveals that incorporating LCPs into the DEGBA/MCDEA epoxy blend can lead to reaction-induced phase separation when the LCP content ranges between 30% to 50% by weight. This phase separation suggests that the miscibility of the LCPs with the epoxy components is influenced by the curing reaction and the resulting changes in the system's chemistry and morphology. The study utilizes techniques such as cloud point measurements, scanning electron microscopy (SEM), and dynamic mechanical thermal analysis (DMTA) to characterize the phase behavior and resulting properties of these blends.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

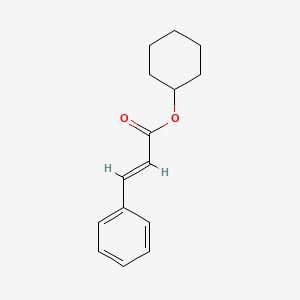

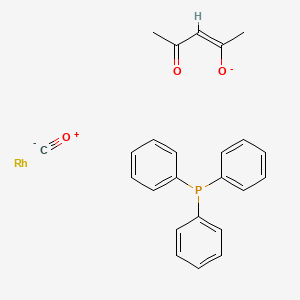

![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)